molecular formula C10H8N2O4 B12964965 4-Acetyl-2-methoxy-5-nitrobenzonitrile

4-Acetyl-2-methoxy-5-nitrobenzonitrile

Katalognummer: B12964965
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: TYIZTCZLEWJYFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzonitrile, characterized by the presence of acetyl, methoxy, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-acetyl-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-2-methoxy-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Acetyl-2-methoxy-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Acetyl-2-methoxy-5-nitrobenzonitrile depends on its specific application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-nitrobenzonitrile: Similar structure but lacks the acetyl group.

    4-Nitrobenzonitrile: Lacks both the methoxy and acetyl groups.

    4-Methoxy-2-nitrobenzonitrile: Similar structure but with different positioning of functional groups.

Uniqueness

4-Acetyl-2-methoxy-5-nitrobenzonitrile is unique due to the combination of acetyl, methoxy, and nitro groups on the benzonitrile core

Eigenschaften

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

4-acetyl-2-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C10H8N2O4/c1-6(13)8-4-10(16-2)7(5-11)3-9(8)12(14)15/h3-4H,1-2H3

InChI-Schlüssel

TYIZTCZLEWJYFM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.